2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8(9(12)13)6-4-10-3-2-7(6)11-5/h2-4,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUBPHRIFHBUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination and C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of tumors . By binding to the active site of FGFR, it prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Physical and Chemical Properties
Substituents alter solubility, acidity, and stability:
Biological Activity
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS Number: 119248-43-0) is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure consists of a pyrrolidine ring fused to a pyridine ring, which contributes to its pharmacological properties. This article provides a detailed examination of its biological activities, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.145 g/mol |
| Density | 1.506 g/cm³ |
| Boiling Point | 471.1 ± 25 °C |
| Flash Point | 238.7 ± 23.2 °C |
Antiproliferative Effects
Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. A study highlighted that modifications in the structure significantly enhance the compound's efficacy against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with observed IC₅₀ values indicating effective inhibition of cell growth .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote proliferation, potentially through the modulation of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and mitochondrial dysfunction .
Case Studies
- HeLa Cell Line Study : In a controlled experiment, the compound exhibited an IC₅₀ value of approximately , demonstrating potent antiproliferative effects against HeLa cells. This suggests high efficacy at low concentrations.
- MDA-MB-231 Cell Line Study : Another study reported that structural variations in pyridine derivatives led to improved antiproliferative activity against MDA-MB-231 cells, with some derivatives achieving IC₅₀ values below .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure:
Q & A
Q. What are the key synthetic strategies for preparing 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?
The synthesis typically involves multi-step heterocyclic ring formation. A common approach includes:
- Step 1 : Condensation of substituted pyridine precursors with methyl isocyanoacetate, using a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate cyclization .
- Step 2 : Acid-catalyzed ring closure or Suzuki-Miyaura coupling for functionalization .
- Step 3 : Hydrolysis of ester groups to yield the carboxylic acid moiety.
Example: A similar compound, 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid, was synthesized via Pd-catalyzed cross-coupling followed by cyclization under reflux .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the fused pyrrolopyridine scaffold. For example, H NMR peaks at δ 8.69 (d, Hz) and δ 2.56 (s, 3H) confirm aromatic protons and methyl groups, respectively .
- LCMS/ESIMS : Used to verify molecular weight (e.g., ESIMS m/z: 293.2 for a related compound) and purity (>95% by HPLC) .
- Elemental Analysis : Confirms C, H, N, O composition (e.g., CHNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Catalyst Screening : DBU or Pd(PPh) may enhance cyclization efficiency. For example, DBU in THF at 60°C improved yields by 20% in pyrrolopyrimidine synthesis .
- Temperature Control : Reflux in toluene (110°C) versus room temperature affects reaction kinetics and byproduct formation .
- Protecting Groups : Use of tert-butyl esters or acetyl groups can prevent unwanted side reactions during carboxylic acid formation .
Q. What are the stability considerations for this compound under storage?
Q. How does the compound interact with biological targets, and what assays are used to study this?
- Enzyme Binding : The carboxylic acid group can coordinate metal ions (e.g., in metalloenzymes), as seen in uranium(IV)-pyridine-3-carboxylate complexes studied via magnetic susceptibility and cyclic voltammetry .
- Cellular Assays : Motor-function modulation studies in Parkinson’s disease models (e.g., haloperidol-induced mice) use grip strength and swim tests to evaluate neuroprotective effects .
Methodological Guidance
Q. Contradiction Analysis :
- Synthetic Routes : describes DBU-mediated cyclization, while uses Pd catalysis. Researchers should compare yields and scalability for their specific applications.
- Purity Standards : HPLC thresholds vary (>95% in drug intermediates vs. >97% in reagent-grade chemicals ). Select thresholds based on application (e.g., biological assays require higher purity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
